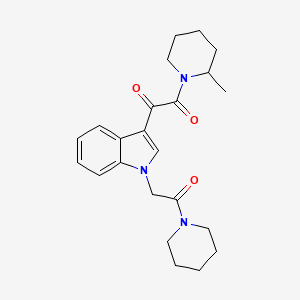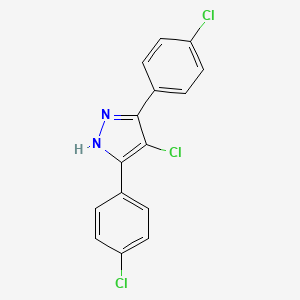
4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole, commonly known as Clenbuterol, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It was initially developed as a bronchodilator for the treatment of respiratory disorders such as asthma in horses. However, it has gained popularity among athletes and bodybuilders due to its anabolic properties. Clenbuterol is a potent stimulant that can increase metabolism, burn fat, and promote muscle growth.
作用機序
Clenbuterol works by binding to beta-2 adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including glycogen synthase, hormone-sensitive lipase, and myosin light chain kinase. This leads to the breakdown of glycogen and fat, and the activation of muscle contraction.
Biochemical and Physiological Effects
Clenbuterol has several biochemical and physiological effects. It increases metabolism, which leads to an increase in body temperature and energy expenditure. It also increases lipolysis, which leads to a decrease in body fat. Clenbuterol also increases protein synthesis, which leads to an increase in muscle mass. It has been shown to improve muscle strength and physical performance in both animals and humans.
実験室実験の利点と制限
Clenbuterol has several advantages for lab experiments. It is easy to administer and has a long half-life, which makes it suitable for chronic dosing. It also has a high bioavailability and can be administered orally or intravenously. However, Clenbuterol has several limitations for lab experiments. It can cause tachycardia, hypertension, and arrhythmias, which can affect the interpretation of results. It can also cause muscle tremors and hyperactivity, which can affect the behavior of animals.
将来の方向性
There are several future directions for the study of Clenbuterol. One direction is to investigate the potential use of Clenbuterol in the treatment of muscle wasting disorders such as sarcopenia and cachexia. Another direction is to investigate the potential use of Clenbuterol in the treatment of respiratory disorders such as asthma and COPD. There is also a need to investigate the long-term effects of Clenbuterol on muscle mass, body fat, and physical performance in humans. Additionally, there is a need to investigate the potential side effects of Clenbuterol on cardiovascular health and behavior.
Conclusion
In conclusion, Clenbuterol is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It has been extensively studied for its anabolic and catabolic effects. Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which leads to an increase in metabolism, lipolysis, and protein synthesis. Clenbuterol has several advantages for lab experiments, but also has several limitations. There are several future directions for the study of Clenbuterol, including its potential use in the treatment of muscle wasting disorders and respiratory disorders.
合成法
Clenbuterol can be synthesized using several methods, including the reaction of 4-amino-3,5-dichloroacetophenone with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with hydrazine hydrate to form Clenbuterol. Another method involves the reaction of 4-amino-3,5-dichloroacetophenone with 4-chlorobenzyl cyanide in the presence of a base such as sodium methoxide. The resulting intermediate is then reduced with lithium aluminum hydride to form Clenbuterol.
科学的研究の応用
Clenbuterol has been extensively studied for its anabolic and catabolic effects. It has been shown to increase muscle mass and decrease body fat in both animals and humans. Clenbuterol has also been used in the treatment of muscle wasting disorders such as sarcopenia and cachexia. It has been shown to improve muscle strength and physical performance in elderly individuals. Clenbuterol has also been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCXDQEACCBTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

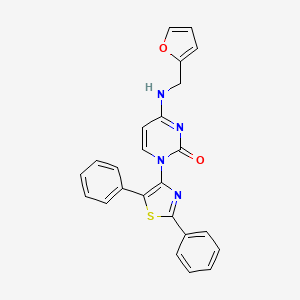
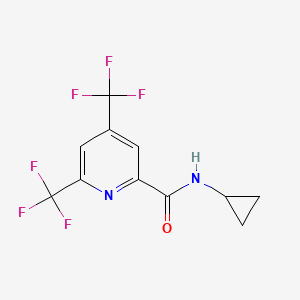


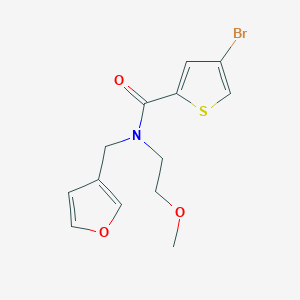
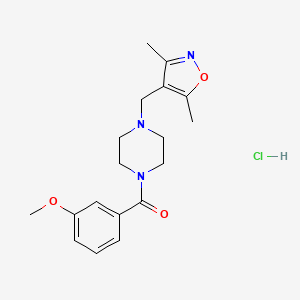
![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

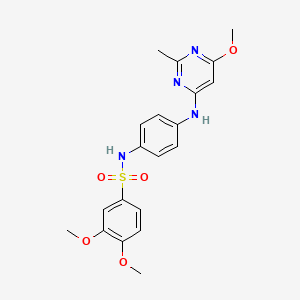
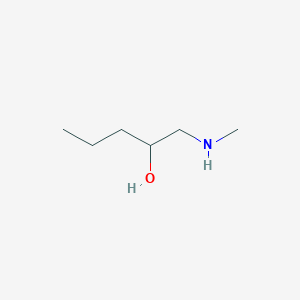
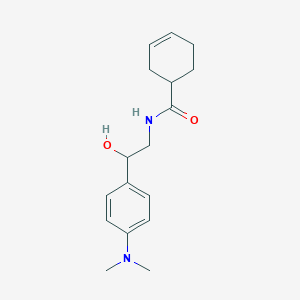
![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)
![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)
